3-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]pyridine
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Overview
Description
3-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a tetrazole ring and a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]pyridine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the tetrazole ring reacts with 3-chlorobenzyl chloride.
Formation of the Pyridine Ring: The final step involves the cyclization of the intermediate product to form the pyridine ring, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used under basic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Amines, alcohols.
Substitution: Azides, thiols.
Scientific Research Applications
3-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
Comparison with Similar Compounds
5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine hydrochloride (Ticlopidine): A platelet aggregation inhibitor.
2-(3-chlorobenzyl)-2H-tetrazole: A simpler analog without the pyridine ring.
Uniqueness: 3-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]pyridine is unique due to the presence of both the tetrazole and pyridine rings, which confer distinct chemical properties and potential biological activities. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H10ClN5 |
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Molecular Weight |
271.70 g/mol |
IUPAC Name |
3-[2-[(3-chlorophenyl)methyl]tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C13H10ClN5/c14-12-5-1-3-10(7-12)9-19-17-13(16-18-19)11-4-2-6-15-8-11/h1-8H,9H2 |
InChI Key |
VFVNBGQMVBZCCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2N=C(N=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
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